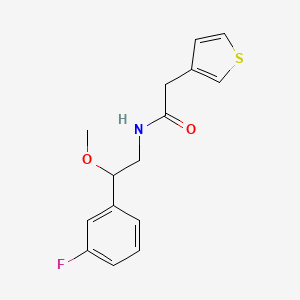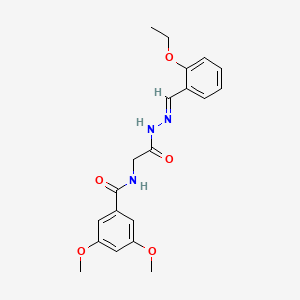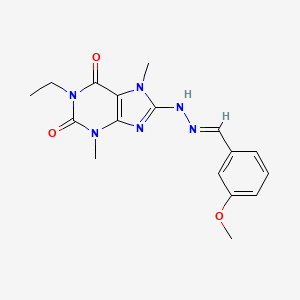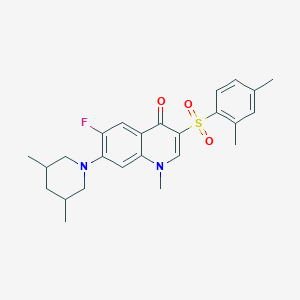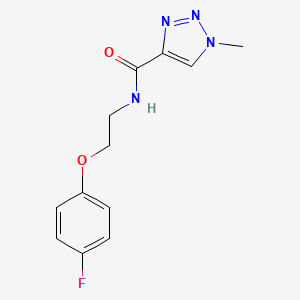![molecular formula C24H20N4O4S B2892334 3-(4-methoxybenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1251550-17-0](/img/no-structure.png)
3-(4-methoxybenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxybenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H20N4O4S and its molecular weight is 460.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
LHRH Receptor Antagonism
Thieno[2,3-d]pyrimidine-2,4-dione derivatives have been identified as potent and orally active non-peptide antagonists for the human luteinizing hormone-releasing hormone (LHRH) receptor. These compounds show high binding affinity and antagonistic activity, with potential therapeutic applications for sex-hormone-dependent diseases (Sasaki et al., 2003).
Antidiabetic and Hypolipidemic Activities
The synthesis and evaluation of thiazolidine-2,4-diones and their derivatives have shown substantial hypoglycemic and hypolipidemic activities, highlighting their potential as antidiabetic agents (Sohda et al., 1982).
Nonlinear Optical Properties
Novel styryl dyes based on thieno[2,3-d]pyrimidine derivatives exhibit significant third-order nonlinear optical properties, suggesting their application in optical materials for device applications (Shettigar et al., 2009).
Fluorescence Properties
The synthesis of benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides has revealed strong solid-state fluorescence, with potential implications for their use in fluorescent materials and sensing applications (Yokota et al., 2012).
Antimicrobial Activity
Thiazolidine-2,4-dione derivatives have demonstrated antimicrobial and antifungal activities against a variety of bacterial and fungal isolates, indicating their potential as antimicrobial agents (Alhameed et al., 2019).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methoxybenzyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, which is then coupled with 3-(m-tolyl)-1,2,4-oxadiazole-5-carbaldehyde to form the second intermediate. The final product is then obtained by reducing the imine group in the second intermediate to form the corresponding amine, followed by cyclization to form the thienopyrimidine ring.", "Starting Materials": [ "4-methoxybenzaldehyde", "thiophene-2,5-dicarboxylic acid", "m-toluidine", "acetic anhydride", "phosphorus pentoxide", "thionyl chloride", "sodium borohydride", "sodium cyanoborohydride", "3-(m-tolyl)-1,2,4-oxadiazole-5-carbaldehyde" ], "Reaction": [ "Synthesis of 3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione:", "- Condensation of 4-methoxybenzaldehyde with thiophene-2,5-dicarboxylic acid in acetic anhydride and phosphorus pentoxide to form 3-(4-methoxybenzyl)thiophene-2,5-dicarboxylic acid", "- Conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride", "- Reaction of the acid chloride with sodium borohydride to form the corresponding alcohol", "- Cyclization of the alcohol with phosphorus pentoxide to form 3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione", "Synthesis of 3-(m-tolyl)-1,2,4-oxadiazole-5-carbaldehyde:", "- Condensation of m-toluidine with formic acid and acetic anhydride to form N-acetylm-toluidine", "- Conversion of N-acetylm-toluidine to the corresponding N'-acetyl-N-(m-tolyl)hydrazine using hydrazine hydrate", "- Reaction of N'-acetyl-N-(m-tolyl)hydrazine with phosphorus oxychloride to form 3-(m-tolyl)-1,2,4-oxadiazole-5-carbaldehyde", "Coupling of intermediates and cyclization to form final product:", "- Reaction of 3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione with 3-(m-tolyl)-1,2,4-oxadiazole-5-carbaldehyde in the presence of sodium cyanoborohydride to form the corresponding imine", "- Reduction of the imine using sodium borohydride to form the corresponding amine", "- Cyclization of the amine to form the thienopyrimidine ring and obtain the final product" ] } | |
Numéro CAS |
1251550-17-0 |
Formule moléculaire |
C24H20N4O4S |
Poids moléculaire |
460.51 |
Nom IUPAC |
3-[(4-methoxyphenyl)methyl]-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H20N4O4S/c1-15-4-3-5-17(12-15)22-25-20(32-26-22)14-27-19-10-11-33-21(19)23(29)28(24(27)30)13-16-6-8-18(31-2)9-7-16/h3-12H,13-14H2,1-2H3 |
Clé InChI |
VOWDIKKZZGOTAK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)OC)SC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



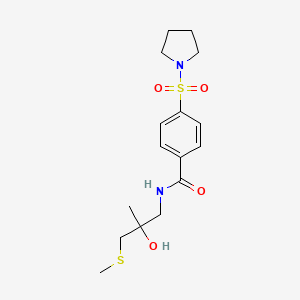
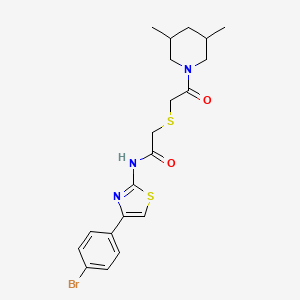


![N-(6-methylbenzo[d]thiazol-2-yl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2892258.png)
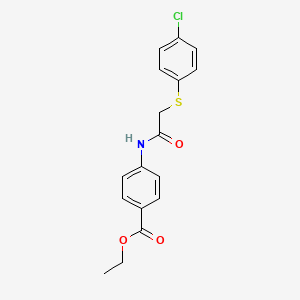
![5-[4-(Prop-2-yn-1-yl)piperazin-1-yl]pentanenitrile](/img/structure/B2892260.png)
![1-[(5R,9'Ar)-spiro[1,3-oxazinane-5,4'-3,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine]-3-yl]-2-chloroethanone](/img/structure/B2892262.png)
